molecular formula C19H25NO4 B2581506 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232785-27-1

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol

Cat. No. B2581506
CAS RN: 1232785-27-1
M. Wt: 331.412
InChI Key: ZATOABXUBXRFQO-UHFFFAOYSA-N
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Description

2-(2,5-Diethoxyphenyl)amino]methyl)-6-ethoxyphenol (DEPME) is a phenolic compound that has been studied for its potential applications in various scientific research applications. DEPME is a synthetic molecule and has been used in a variety of biochemical and physiological studies. The aim of

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on molecules with similar structural frameworks, focusing on their synthesis and molecular structure characterization. For instance, Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via the Schiff bases reduction route, emphasizing the importance of these compounds as starting materials for synthesizing azo dyes and dithiocarbamate, highlighting their structural characterization through intermolecular hydrogen bonding and other interactions (Ajibade & Andrew, 2021).

Antibacterial Activities

Another research focus is on the antibacterial properties of compounds with similar chemical structures. Li-fen (2011) investigated the synthesis of 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol and its complexes with various metals, demonstrating enhanced antibacterial activity against Escherichia coli, suggesting potential applications in developing new antibacterial agents (Li-fen, 2011).

Proteasome Inhibition and Cancer Research

Yan et al. (2015) designed and synthesized compounds through condensation reactions and evaluated their ability to inhibit the proliferation of human liver cancer HepG2 cells. The study identified compounds with significant cytostatic effects, contributing to the understanding of their potential as cancer therapeutics (Yan et al., 2015).

Nanofiltration Membranes

Liu et al. (2012) explored the use of novel sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, indicating their utility in water treatment and dye solutions (Liu et al., 2012).

properties

IUPAC Name

2-[(2,5-diethoxyanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-4-22-15-10-11-17(23-5-2)16(12-15)20-13-14-8-7-9-18(19(14)21)24-6-3/h7-12,20-21H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATOABXUBXRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NCC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol

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